molecular formula C19H20N4O3S B3706903 1-(5-((3,5-Dimethylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea

1-(5-((3,5-Dimethylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea

Cat. No.: B3706903
M. Wt: 384.5 g/mol
InChI Key: VFFRVOUMOKWISC-UHFFFAOYSA-N
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Description

1-(5-((3,5-Dimethylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-((3,5-Dimethylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of Phenoxy and Methoxy Groups: The phenoxy and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate phenols and alkyl halides.

    Urea Formation: The final step involves the formation of the urea moiety by reacting the thiadiazole derivative with an isocyanate or by using phosgene and amines.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-((3,5-Dimethylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenoxy or methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides, phenols, and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-((3,5-Dimethylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

    Phenoxy and Methoxy Ureas: Compounds with similar phenoxy and methoxy groups but different core structures.

Uniqueness

1-(5-((3,5-Dimethylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-[5-[(3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-12-8-13(2)10-16(9-12)26-11-17-22-23-19(27-17)21-18(24)20-14-4-6-15(25-3)7-5-14/h4-10H,11H2,1-3H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFRVOUMOKWISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-((3,5-Dimethylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea
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1-(5-((3,5-Dimethylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea
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1-(5-((3,5-Dimethylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea
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1-(5-((3,5-Dimethylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea
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1-(5-((3,5-Dimethylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea
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1-(5-((3,5-Dimethylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea

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